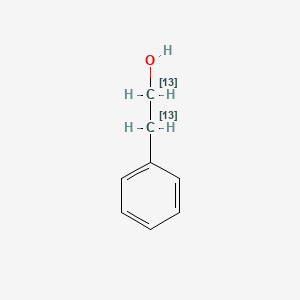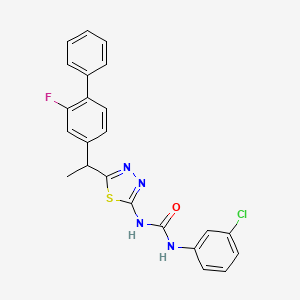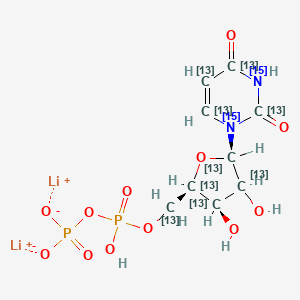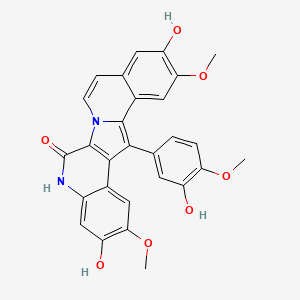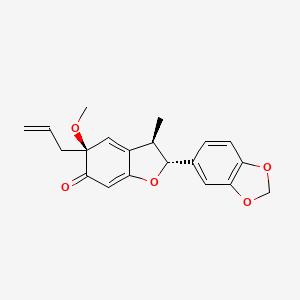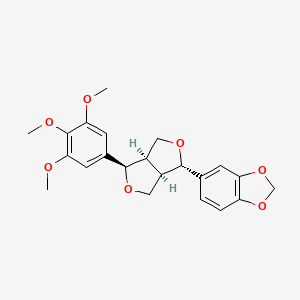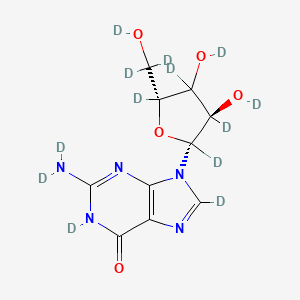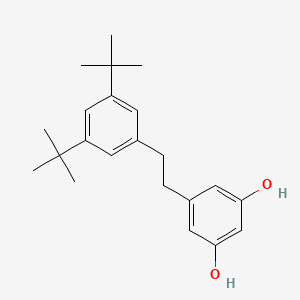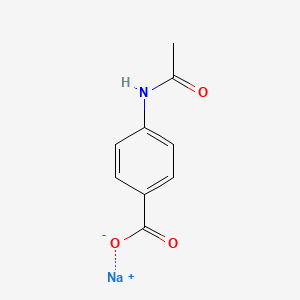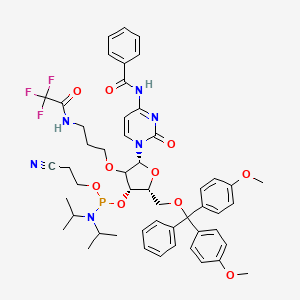
Alternariol-13C14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alternariol-13C14 is a stable isotope-labeled compound derived from alternariol, a mycotoxin produced by various species of the fungus Alternaria. This compound is used primarily as an internal standard in mass spectrometry for the quantification of alternariol in various samples. The labeling with carbon-13 isotopes allows for precise tracking and quantification in analytical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alternariol-13C14 involves the incorporation of carbon-13 isotopes into the molecular structure of alternariol This is typically achieved through the use of carbon-13 labeled precursors in the synthetic pathway
Industrial Production Methods
Industrial production of this compound is carried out using advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and precise isotopic labeling. The production process is designed to meet stringent quality standards, ensuring that the final product is suitable for use as a reference standard in analytical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Alternariol-13C14 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in alternariol can be oxidized to form quinones.
Reduction: The carbonyl group in the isocoumarin structure can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers and esters.
Wissenschaftliche Forschungsanwendungen
Alternariol-13C14 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of alternariol in food and environmental samples.
Toxicology: Employed in studies to understand the toxicological effects of alternariol and its metabolites.
Pharmacology: Used in research to investigate the pharmacokinetics and pharmacodynamics of alternariol.
Environmental Science: Applied in studies to monitor the presence and levels of alternariol in various environmental matrices.
Wirkmechanismus
Alternariol-13C14 exerts its effects through several molecular mechanisms:
DNA Interaction: Alternariol interacts with DNA topoisomerase, leading to the formation of single and double-strand breaks.
Oxidative Stress: It generates reactive oxygen species, causing oxidative stress and mitochondrial dysfunction.
Cell Cycle Arrest: Induces cell cycle arrest, particularly in the G2/M phase, leading to reduced cell proliferation.
Apoptosis: Triggers apoptotic cell death through the activation of various signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Alternariol-13C14 is compared with other similar compounds such as:
Alternariol: The non-labeled version of the compound, used in similar applications but without the isotopic labeling.
Alternariol Methyl Ether: A derivative of alternariol with a methyl group, used in studies to understand the structure-activity relationship.
Altenuene: Another mycotoxin produced by Alternaria species, used in comparative toxicological studies.
The uniqueness of this compound lies in its isotopic labeling, which allows for precise quantification and tracking in analytical studies, making it an invaluable tool in scientific research.
Eigenschaften
Molekularformel |
C14H10O5 |
|---|---|
Molekulargewicht |
272.12 g/mol |
IUPAC-Name |
3,7,9-trihydroxy-1-(113C)methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O5/c1-6-2-7(15)5-11-12(6)9-3-8(16)4-10(17)13(9)14(18)19-11/h2-5,15-17H,1H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1 |
InChI-Schlüssel |
CEBXXEKPIIDJHL-FIJHWJEJSA-N |
Isomerische SMILES |
[13CH3][13C]1=[13CH][13C](=[13CH][13C]2=[13C]1[13C]3=[13C]([13C](=[13CH][13C](=[13CH]3)O)O)[13C](=O)O2)O |
Kanonische SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


